Methylionone

Description

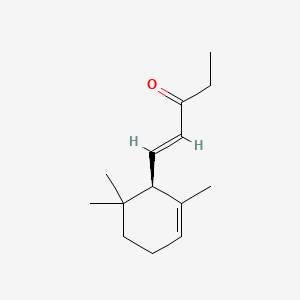

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197970 | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ionone, methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylionone: CAS Numbers, Properties, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylionone, a significant fragrance and flavor ingredient. It details the chemical and physical properties of this compound and its primary isomers—alpha-iso, beta-iso, and gamma. This document includes a compilation of their respective CAS numbers for precise identification. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound. A key feature of this guide is the elucidation of the olfactory signaling pathway, a G-protein coupled receptor (GPCR) cascade, which is the biological mechanism through which this compound and similar odorants are perceived.

Introduction

This compound is a collective name for a group of isomeric organic compounds prized for their characteristic violet and woody scent.[1] As a result, they are extensively used in the fragrance industry, finding their way into perfumes, cosmetics, and various scented products. The synthesis of this compound typically involves the condensation of citral (B94496) with methyl ethyl ketone, followed by a cyclization reaction.[2] The resulting product is a mixture of several isomers, with the alpha-iso-methylionone isomer often being the most desired for its specific olfactory profile.[3] Understanding the distinct properties of each isomer is crucial for their application in fragrance and flavor formulations. This guide aims to provide a detailed technical resource for researchers and professionals working with these compounds.

Chemical and Physical Properties

This compound and its isomers share the same chemical formula (C₁₄H₂₂O) and molecular weight, but differ in the position of the double bond in their cyclohexenyl ring and the stereochemistry of the methyl group on the butenone side chain. These structural variations lead to subtle differences in their physical and olfactory properties.

Table 1: CAS Numbers of this compound and Its Isomers

| Compound Name | CAS Number |

| This compound (mixture of isomers) | 1335-46-2 |

| alpha-iso-Methylionone | 127-51-5 |

| beta-iso-Methylionone | 79-89-0 |

| alpha-n-Methylionone | 127-42-4 |

| beta-n-Methylionone | 127-43-5 |

| gamma-Methylionone | 1322-70-9 |

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | alpha-iso-Methylionone | beta-iso-Methylionone | General this compound (mixture) |

| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O | C₁₄H₂₂O |

| Molecular Weight ( g/mol ) | 206.33 | 206.33 | 206.32 |

| Appearance | Colorless to pale yellow liquid | - | Colorless to yellowish, oily liquid[4] |

| Odor | Floral, violet, woody, orris | Woody, ambergris, waxy, orris, floral[5] | Floral, violet-like[6] |

| Boiling Point (°C) | 271.6 (est.) | 301.28 (est.)[7] | 238.0 @ 760 mmHg[4] |

| Density (g/cm³) | 0.929 - 0.936 @ 25°C[8] | - | 0.921 - 0.930[4] |

| Refractive Index | 1.499 - 1.503 @ 20°C[8] | - | 1.498 - 1.503[4] |

| Solubility | Soluble in alcohol; Insoluble in water[9] | Soluble in alcohol; water solubility 2.309 mg/L @ 25°C (est)[7] | Soluble in alcohol and oils; insoluble in water[6] |

| Flash Point (°C) | >110[8] | >100[7] | >100 |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is a two-step process involving an aldol (B89426) condensation followed by cyclization. The following is a generalized protocol based on common industrial practices.

Step 1: Aldol Condensation to form Pseudo-methylionone

-

Materials: Citral, methyl ethyl ketone (MEK), sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a suitable solvent (e.g., ethanol (B145695), methanol, or water).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the alkaline catalyst (e.g., NaOH) in the chosen solvent.

-

Add an excess of methyl ethyl ketone to the vessel.

-

Cool the mixture to a temperature between -10°C and 10°C.

-

Slowly add citral to the reaction mixture while maintaining the low temperature and vigorous stirring.

-

After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature (e.g., 0-5°C).[10]

-

Upon completion, neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

-

Remove the solvent and excess MEK under reduced pressure.

-

The resulting crude product is pseudo-methylionone, which can be purified by vacuum distillation.

-

Step 2: Cyclization of Pseudo-methylionone to this compound

-

Materials: Pseudo-methylionone, a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), and an inert solvent (e.g., toluene (B28343) or cyclohexane).

-

Procedure:

-

Dissolve the crude or purified pseudo-methylionone in the inert solvent in a reaction vessel.

-

Heat the mixture to the desired reaction temperature (typically between 80°C and 120°C).

-

Slowly add the acid catalyst to the heated mixture.

-

Maintain the reaction at the set temperature for a specified period to facilitate cyclization.[5][11][12] The ratio of isomers formed is dependent on the acid catalyst and reaction conditions.

-

After the reaction is complete, cool the mixture and wash it with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.

-

Separate the organic layer and remove the solvent by distillation.

-

The resulting mixture of this compound isomers can be purified and separated by fractional vacuum distillation.

-

Logical Flow of this compound Synthesis

A flowchart illustrating the two-step synthesis of this compound isomers.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual isomers of this compound in a mixture.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone (B3395972) or ethanol to a concentration of approximately 100-1000 ppm.

-

GC-MS System: A typical system would consist of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions (General Protocol):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250-280°C.

-

Injection Volume: 1 µL with a split ratio of 50:1 to 100:1.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identification of isomers is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known reference standards and mass spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.

-

¹H NMR Acquisition Parameters (General):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the precise structure of the isomer. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Associated Signaling Pathway: Olfactory Transduction

The perception of this compound and other odorants is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a well-defined signaling cascade. While the specific human olfactory receptor for this compound has not been definitively identified, the closely related compound, beta-ionone, is known to activate the olfactory receptor OR5A1. It is highly probable that this compound isomers interact with a subset of the approximately 400 functional human olfactory receptors, initiating a similar signaling pathway.[3][13]

The general olfactory signal transduction pathway is as follows:

-

Odorant Binding: An odorant molecule, such as a this compound isomer, binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

-

G-protein Activation: This binding causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein (specifically, the Gαolf subunit). The activated Gαolf releases GDP and binds GTP.

-

Adenylyl Cyclase Activation: The GTP-bound Gαolf subunit dissociates and activates adenylyl cyclase III.

-

cAMP Production: Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Cation Influx and Depolarization: The opening of CNG channels allows for the influx of Na⁺ and Ca²⁺ ions into the cell, leading to depolarization of the neuron's membrane.

-

Chloride Efflux: The influx of Ca²⁺ opens Ca²⁺-activated chloride channels. Due to the high intracellular concentration of Cl⁻ in olfactory sensory neurons, Cl⁻ flows out of the cell, further contributing to depolarization.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Olfactory G-Protein Coupled Receptor Signaling Pathway

The signal transduction cascade initiated by the binding of an odorant to an olfactory receptor.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its various isomers, their physicochemical properties, and methods for their synthesis and analysis. The inclusion of specific CAS numbers facilitates accurate identification and sourcing for research and development purposes. Furthermore, the elucidation of the olfactory signaling pathway provides a biological context for the function of these molecules as odorants. This comprehensive resource is intended to support the work of researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development by providing a solid foundation of technical information on this compound.

References

- 1. agilent.com [agilent.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. alpha-Ionone(127-41-3) 1H NMR spectrum [chemicalbook.com]

- 6. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [tib.eu]

- 8. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. α Isomethyl ionone [webbook.nist.gov]

- 13. OR5A1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Formula and Weight of Methylionone

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a detailed overview of the molecular formula and weight of methylionone, a well-known fragrance ingredient. The information is presented to facilitate research and development activities where exact molecular properties are critical.

Data Presentation: Molecular Properties of this compound Isomers

This compound is a collective name for a group of closely related isomers, all sharing the same molecular formula and consequently, a nearly identical molecular weight. The subtle structural differences between these isomers, however, can lead to variations in their scent profiles and other physicochemical properties. The table below summarizes the key molecular data for the most common isomers of this compound.

| Isomer Name | Common Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (mixture) | Ionone, methyl- | C₁₄H₂₂O | 206.32 | 1335-46-2 |

| α-Isothis compound | alpha-Cetone, gamma-Methylionone | C₁₄H₂₂O | 206.33 | 127-51-5 |

| β-Isothis compound | delta-Methylionone | C₁₄H₂₂O | 206.32 | 79-89-0 |

| n-Methylionone | Not widely specified | C₁₄H₂₂O | 206.32 | 127-42-4 |

| β-n-Methylionone | Not widely specified | C₁₄H₂₂O | 206.32 | 127-43-5 |

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of organic compounds like this compound is typically achieved through a combination of mass spectrometry and other spectroscopic techniques. These methods provide not only the mass of the molecule but also information about its structure, which is crucial for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. It is particularly well-suited for the analysis of fragrance ingredients such as this compound.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., ethanol (B145695) or hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different isomers of this compound will interact with this phase to varying degrees, causing them to travel through the column at different speeds and thus be separated.

-

Ionization: As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), which causes the molecules to lose an electron and form positively charged ions (molecular ions). This process can also cause the molecular ions to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum. The peak with the highest m/z often represents the molecular ion, from which the molecular weight can be determined. The fragmentation pattern serves as a "molecular fingerprint" that helps in identifying the specific isomer by comparing it to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules, including the subtle differences between isomers. Both ¹H (proton) and ¹³C (carbon) NMR are typically employed.

Methodology:

-

Sample Preparation: A small amount of the purified this compound isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may also be added.

-

Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen and carbon atoms absorb and re-emit this radiation at specific frequencies.

-

Data Interpretation: The resulting NMR spectrum shows a series of peaks. The chemical shift (position) of each peak provides information about the electronic environment of the nucleus. The splitting pattern (multiplicity) of the peaks in ¹H NMR indicates the number of neighboring protons. The integration (area under the peak) is proportional to the number of nuclei of that type. By analyzing this information, the complete connectivity of atoms in the molecule can be deduced, allowing for the unambiguous identification of each isomer.

Logical Relationships and Analytical Workflow

The following diagrams illustrate the isomeric relationships of this compound and a typical workflow for its analysis.

An In-depth Technical Guide to the Chemical and Physical Properties of Methylionone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone is a collection of isomeric chemical compounds extensively utilized in the fragrance and flavor industries for its characteristic woody and violet-like aroma. As a cyclic ketone, its various isomers, primarily α-isomethyl ionone (B8125255), β-isomethyl ionone, and γ-methyl ionone, exhibit subtle differences in their scent profiles and physical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological interactions, including olfactory signaling and skin sensitization pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound and its principal isomers are summarized below. These properties are crucial for formulation, quality control, and safety assessment.

General Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| CAS Number | 1335-46-2 | [1] |

| Molecular Formula | C₁₄H₂₂O | [2] |

| Molecular Weight | 206.32 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Floral, woody, violet | [1][2] |

Isomer-Specific Properties

The individual isomers of this compound possess distinct physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | α-Isomethyl Ionone | β-Isomethyl Ionone | γ-Methyl Ionone |

| CAS Number | 127-51-5 | 79-89-0 | 127-42-4 |

| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol | 206.32 g/mol | 206.32 g/mol |

| Boiling Point | 93 °C at 3.1 mmHg | 301.28 °C at 760 mmHg (est.) | 122 °C at 9 mmHg |

| Density | 0.93 g/cm³ (20 °C) | 0.9250-0.9350 g/cm³ | 0.9270 - 0.9350 g/cm³ at 25°C |

| Refractive Index | 1.5000-1.5020 at 20 °C | 1.4965-1.5040 at 20 °C | 1.4980 - 1.5030 at 20°C |

| Solubility in Water | 0.064 g/L | 2.309 mg/L at 25 °C (est.) | Soluble in alcohol, poorly soluble in water |

| logP (o/w) | ~4.0 | 4.008 (est.) | Not Found |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized standards, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (Adapted from OECD TG 103)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. This method describes the determination of the boiling point using a dynamic method that involves measuring the temperature of the vapor-liquid equilibrium.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer with appropriate range and calibration

-

Heating mantle or oil bath

-

Pressure measurement device (barometer)

Procedure:

-

Place a measured quantity of this compound into the distillation flask, along with boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer.

-

Record the ambient atmospheric pressure.

-

If the pressure is not 760 mmHg, apply a pressure correction to the observed boiling point using the Sydney-Young equation or other appropriate nomographs.

Determination of Density (Adapted from OECD TG 109)

Principle: The density of a liquid is its mass per unit volume. This can be determined using a pycnometer, which is a flask of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₀).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C) and weigh it (m₁).

-

Empty and dry the pycnometer, then fill it with the this compound sample at the same temperature and weigh it (m₂).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index (Adapted from standard laboratory procedures)

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic property of a substance and is temperature and wavelength dependent. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (e.g., sodium lamp, 589 nm)

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Determination of Water Solubility (Adapted from OECD TG 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

-

Flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Analytical method for quantification of this compound (e.g., Gas Chromatography)

-

Centrifuge (if necessary)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stopper the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the mixture to stand to let undissolved material settle. If necessary, centrifuge the sample to separate the aqueous phase.

-

Carefully withdraw an aliquot of the clear aqueous phase.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method.

-

Perform the determination in triplicate.

Biological Interactions and Signaling Pathways

While primarily known for its sensory properties, this compound, like many fragrance ingredients, can interact with biological systems. The two most relevant pathways are olfactory signaling, responsible for its perception as a scent, and the skin sensitization pathway, which can lead to allergic contact dermatitis in susceptible individuals.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound isomers have not been definitively identified, the general signaling cascade is well-understood.

General olfactory signaling pathway initiated by an odorant like this compound.

Skin Sensitization: Adverse Outcome Pathway (AOP)

This compound is recognized as a potential skin sensitizer. The process of skin sensitization is a complex immunological cascade that is initiated by the binding of a small molecule (hapten) to skin proteins. This modified protein is then recognized by the immune system, leading to an allergic response upon subsequent exposures. The general Adverse Outcome Pathway (AOP) for skin sensitization is depicted below.

Adverse Outcome Pathway (AOP) for skin sensitization by a hapten like this compound.

The initial step, or Molecular Initiating Event (MIE), involves the covalent binding of the chemically reactive hapten (or a prohapten that becomes reactive through metabolism in the skin) to skin proteins. This haptenation creates a novel antigen.[3] Keratinocytes, the primary cells of the epidermis, can be activated by these modified proteins, leading to the release of pro-inflammatory cytokines.[4] These signals, along with the haptenated proteins themselves, are taken up by dendritic cells (Langerhans cells in the epidermis), which then mature and migrate to the draining lymph nodes.[5] In the lymph nodes, the dendritic cells present the haptenated peptide to naive T-cells, leading to the activation and proliferation of hapten-specific T-cells.[6] Upon subsequent exposure to the same hapten, these memory T-cells are reactivated, leading to a more rapid and robust inflammatory response that manifests as allergic contact dermatitis.[6]

Synthesis of this compound

The synthesis of this compound isomers is a well-established industrial process. A general workflow for the synthesis is outlined below.

General synthesis workflow for this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound and its primary isomers. Standardized experimental protocols for the determination of these properties have been outlined to aid researchers in their laboratory work. Furthermore, the known biological interaction pathways, namely olfactory signaling and skin sensitization, have been described. While the general mechanisms are understood, further research is needed to identify the specific olfactory receptors for this compound and to fully elucidate the detailed molecular events in this compound-induced skin sensitization. The information presented herein serves as a valuable resource for scientists and professionals involved in the research, development, and safety assessment of products containing this compound.

References

- 1. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - Cutaneous immune responses mediated by dendritic cells and mast cells [insight.jci.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

different isomers of methylionone and their structures

An In-depth Technical Guide to the Isomers of Methylionone

Introduction

This compound is a collective name for a group of isomeric organic compounds that are highly valued in the fragrance and flavor industries for their characteristic violet, orris, and woody scents.[1][2] These compounds are sesquiterpenoids with the chemical formula C14H22O.[3][4] The subtle variations in the position of double bonds within the cyclohexenyl ring and on the aliphatic side chain, as well as the branching of the side chain, give rise to a number of isomers, each with a unique olfactory profile.[5] Commercial this compound is typically a mixture of these isomers, with the specific composition determining the overall scent.[1][2][6] This guide provides a detailed overview of the different isomers of this compound, their structures, physicochemical properties, and the experimental protocols for their synthesis and separation.

Isomers of this compound and their Structures

The isomers of this compound are broadly classified into two groups: n-methylionones and iso-methylionones . The "n-" and "iso-" prefixes refer to the structure of the butenone side chain. Within these groups, further isomerism exists based on the position of the endocyclic double bond (α, β, γ, δ).

n-Methylionones

In n-methylionones, the side chain is a penten-3-one group attached to the trimethylcyclohexenyl ring.

-

α-n-Methylionone: The double bond in the ring is at the C2 position.

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one[7]

-

Structure:

Caption: Structure of α-n-Methylionone.

-

-

β-n-Methylionone: The double bond in the ring is at the C1 position.

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one[8]

-

Structure:

Caption: Structure of β-n-Methylionone.

-

iso-Methylionones

In iso-methylionones, the side chain is a 3-methyl-3-buten-2-one (B1203178) group.

-

α-iso-Methylionone (Gamma-Methylionone): The double bond in the ring is at the C2 position. This isomer is often referred to as γ-methylionone in the fragrance industry.[9][10]

-

IUPAC Name: (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[11]

-

Structure:

Caption: Structure of α-iso-Methylionone.

-

-

β-iso-Methylionone (Delta-Methylionone): The double bond in the ring is at the C1 position. This isomer is also known as δ-methylionone.[3][12]

-

δ-Methylionone: The double bond in the ring is at the C3 position.

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one[14]

-

Structure:

Caption: Structure of δ-Methylionone.

-

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their application in various formulations. Below is a summary of available data.

| Property | α-n-Methylionone | β-n-Methylionone | α-iso-Methylionone | β-iso-Methylionone | δ-Methylionone |

| CAS Number | 7779-30-8[1] | 127-43-5[15] | 127-51-5[16][17] | 79-89-0[3] | 7784-98-7[14][18] |

| Molecular Formula | C14H22O[1][4] | C14H22O[15] | C14H22O[16][17] | C14H22O[3][19] | C14H22O[3][14] |

| Molecular Weight ( g/mol ) | 206.33[1][4] | 206.32[15] | 206.32[17] | 206.3239[3][19] | 206.32[14] |

| Appearance | Slightly yellow to orange clear liquid[1] | - | Colorless to pale yellow liquid[11][17] | - | Pale yellow to yellow clear liquid (est)[18] |

| Boiling Point (°C) | ~97 @ 0.35 kPa[5] | 301 @ 760 mmHg[15] | 93 @ 3.1 mmHg[11] | ~94 @ 0.4 kPa[5] | 232 @ 760 mmHg[18] |

| Density (g/mL) | 0.930[1] | 0.94 @ 25°C[15] | 0.93 @ 20°C[16] | - | 0.931-0.938 @ 25°C[18] |

| Refractive Index | 1.500[1] | 1.514[15] | - | - | 1.493-1.499 @ 20°C[18] |

| Odor Profile | Floral, woody[1] | Similar to β-ionone with a leather note[15][20] | Floral, violet, orris, slightly woody and fruity[6][11][16] | Woody, ambergris, waxy, orris, floral[21] | Woody, musk, patchouli, oakmoss[18] |

Experimental Protocols

Synthesis of this compound Isomers

The industrial synthesis of methylionones is a two-step process involving an aldol (B89426) condensation followed by a cyclization reaction.[5][22][23]

Step 1: Aldol Condensation to form Pseudo-methylionone

This step involves the base-catalyzed condensation of citral (B94496) with methyl ethyl ketone. The choice of catalyst and reaction conditions can influence the ratio of n- and iso-pseudo-methylionone precursors.

-

Reactants: Citral and methyl ethyl ketone.

-

Catalyst: Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used.[5]

-

Procedure:

-

In a reaction vessel equipped with stirring, cooling, and a dropping funnel, a solution of the alkaline catalyst in a suitable solvent (e.g., ethanol) is prepared.

-

Methyl ethyl ketone is added to the catalyst solution.

-

Citral is added dropwise to the mixture while maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction.[22]

-

The reaction is stirred for a specified period to ensure complete condensation.

-

The reaction mixture is then neutralized with an acid (e.g., acetic acid) and washed with water to remove the catalyst and unreacted starting materials.

-

The organic layer containing the pseudo-methylionone is separated and the solvent is removed under reduced pressure.

-

Step 2: Cyclization to Methylionones

The pseudo-methylionone intermediate is then cyclized using an acid catalyst. The choice of acid significantly affects the resulting isomer distribution.[5]

-

Catalysts and Resulting Isomers:

-

General Procedure:

-

The crude pseudo-methylionone is dissolved in a suitable solvent.

-

The acid catalyst is added slowly while maintaining a controlled temperature.

-

The reaction mixture is stirred until the cyclization is complete, which can be monitored by techniques like gas chromatography (GC).

-

The mixture is then neutralized with a base (e.g., sodium carbonate solution) and washed with water.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

-

The resulting crude this compound is a mixture of isomers.

-

Separation of this compound Isomers

The separation of the different this compound isomers from the crude reaction mixture is typically achieved through fractional distillation under reduced pressure.[5]

-

Principle: The isomers have slightly different boiling points, which allows for their separation by careful distillation.

-

Apparatus: A high-efficiency distillation column is required for effective separation.

-

Procedure:

-

The crude this compound mixture is placed in the distillation flask.

-

The system is evacuated to a low pressure to reduce the boiling points and prevent thermal degradation.

-

The mixture is heated, and the different isomers are collected as fractions at their respective boiling points. For example, at a pressure of 0.35 kPa, α-methylionone has a boiling point of approximately 97°C, while β-methylionone boils at around 102°C.[5]

-

-

Analytical Monitoring: The composition of the fractions is monitored using analytical techniques such as Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC) to ensure the purity of the separated isomers.[24]

Visualizations

Synthesis Workflow of this compound Isomers

Caption: General workflow for the synthesis and separation of this compound isomers.

Logical Relationship of this compound Isomers

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Showing Compound delta-Methylionone (FDB008405) - FooDB [foodb.ca]

- 4. This compound | C14H22O | CID 5371084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. Methyl Ionone Gamma A (1335-46-2) – Premium Violet-Like Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. Methyl-alpha-ionone | C14H22O | CID 16751505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beta methyl ionone | C14H22O | CID 5375218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-Isomethyl-ionone | The Fragrance Conservatory [fragranceconservatory.com]

- 10. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 11. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 12. beta-ISOthis compound | C14H22O | CID 5372195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for delta-Methylionone (HMDB0031737) [hmdb.ca]

- 14. Methyl-delta-ionone | C14H22O | CID 5463913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cas 127-43-5,BETA-N-METHYLIONONE | lookchem [lookchem.com]

- 16. ALPHA-ISO-METHYLIONONE | 127-51-5 [chemicalbook.com]

- 17. tiiips.com [tiiips.com]

- 18. delta-methyl ionone [flavscents.com]

- 19. β-iso-Methyl ionone [webbook.nist.gov]

- 20. BETA-N-METHYLIONONE | 127-43-5 [chemicalbook.com]

- 21. beta-isomethyl ionone [flavscents.com]

- 22. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

- 23. This compound and preparation method of this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 24. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Methylionone: From Natural Precursors to Synthetic Fragrance

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylionone is a group of isomeric chemical compounds extensively utilized in the fragrance and flavor industries for its characteristic woody and violet-like aroma. While commercially available this compound is a synthetic product, its origins are intrinsically linked to natural sources through its primary precursor, citral (B94496). This technical guide provides an in-depth exploration of the natural occurrence of citral, the biosynthetic pathways leading to its formation, and the chemical synthesis process that transforms this natural aldehyde into the valuable fragrance ingredient, this compound. Detailed experimental protocols, quantitative data on precursor sources, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in chemistry, biotechnology, and related fields. While there are isolated and sparsely documented reports of certain this compound isomers in nature, such as alpha-isomethyl ionone (B8125255) in Saccharomyces cerevisiae (Brewer's yeast) and beta-methyl ionone in Solanum lycopersicum (tomato), these are not the sources for commercial production.[1][2] The focus of this guide, therefore, remains on the established and industrially relevant pathway from natural precursors.

Introduction to this compound

This compound refers to a mixture of isomers, with the most common being alpha-isomethyl ionone and beta-isomethyl ionone. These compounds are classified as norsesquiterpenoids. Due to their complex and pleasant scent profile, they are indispensable in the formulation of perfumes, cosmetics, and various scented consumer products. The commercial production of this compound is a synthetic process.[3] This process, however, begins with a key starting material, citral, which is abundantly found in the essential oils of several plants.

The Natural Precursor: Citral

Citral is a monoterpene aldehyde that exists as a mixture of two geometric isomers: geranial (trans-citral or citral a) and neral (B7780846) (cis-citral or citral b). It is the principal component responsible for the characteristic lemon scent of its source plants.

Natural Sources and Occurrence of Citral

Citral is widespread in the plant kingdom. The essential oils extracted from these plants serve as the primary natural source for industrial citral production. The concentration of citral can vary significantly depending on the plant species, geographical location, and harvesting time. A summary of major natural sources is provided in Table 1.

| Plant Species | Common Name | Family | Typical Citral Content in Essential Oil (%) |

| Backhousia citriodora | Lemon Myrtle | Myrtaceae | 90-98 |

| Litsea cubeba | May Chang | Lauraceae | 60-85 |

| Cymbopogon citratus | West Indian Lemongrass | Poaceae | 65-85 |

| Cymbopogon flexuosus | East Indian Lemongrass | Poaceae | 70-85 |

| Melissa officinalis | Lemon Balm | Lamiaceae | 30-70 |

| Citrus limon | Lemon | Rutaceae | 2-5 (in peel oil) |

Biosynthesis of Citral

Citral, as a monoterpene, is synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in the plastids.

A simplified overview of the pathway is as follows:

-

Precursor Formation: Pyruvate and glyceraldehyde-3-phosphate are converted into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through a series of enzymatic steps in the MEP pathway.

-

Geranyl Pyrophosphate Synthesis: A molecule of IPP and a molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.

-

Geraniol (B1671447) Formation: GPP is hydrolyzed to geraniol by a monoterpene synthase.

-

Oxidation to Citral: Geraniol is then oxidized to form geranial (citral a). An isomerase can subsequently convert geranial to neral (citral b).

Synthesis of this compound from Natural Citral

The industrial synthesis of this compound is a well-established chemical process that involves two primary steps: an aldol (B89426) condensation followed by a cyclization reaction.[4]

Experimental Protocol for this compound Synthesis

Materials:

-

Citral (extracted from a natural source, e.g., lemongrass oil)

-

Methyl ethyl ketone (MEK)

-

Sodium hydroxide (B78521) (or another suitable base for condensation)

-

Sulfuric acid (or another strong acid for cyclization)

-

Solvent (e.g., toluene (B28343) or cyclohexane)

-

Sodium bicarbonate solution

-

Water

-

Standard laboratory glassware for reaction, separation, and distillation

Procedure:

Step 1: Aldol Condensation to form Pseudo-methylionone

-

In a reaction vessel equipped with a stirrer and a cooling system, a solution of sodium hydroxide in methanol (B129727) or water is prepared.

-

A mixture of citral and an excess of methyl ethyl ketone is slowly added to the basic solution while maintaining a low temperature (typically below 10°C) to control the reaction rate and minimize side products.

-

The reaction mixture is stirred for several hours at this low temperature until the condensation is complete. This reaction forms pseudo-methylionone.

-

After the reaction, the mixture is neutralized with a weak acid, and the organic layer is separated.

-

The organic layer is washed with water and then with a sodium bicarbonate solution to remove any remaining acid and base.

-

The solvent and excess methyl ethyl ketone are removed by distillation under reduced pressure to yield crude pseudo-methylionone.

Step 2: Cyclization to form this compound

-

The crude pseudo-methylionone is added to a strong acid, such as concentrated sulfuric acid or phosphoric acid, at a controlled temperature.

-

The mixture is stirred for a specific period to facilitate the acid-catalyzed cyclization of the pseudo-methylionone into a mixture of this compound isomers.

-

The reaction is quenched by pouring the mixture onto ice.

-

The organic layer containing the this compound is extracted with a suitable solvent like toluene.

-

The organic extract is washed with water and a sodium bicarbonate solution to neutralize any remaining acid.

-

The final product, a mixture of this compound isomers, is purified by fractional distillation under vacuum.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from the natural precursor, citral, to the final this compound product.

Caption: Chemical synthesis of this compound from citral.

Conclusion

This compound stands as a prime example of a commercially significant synthetic compound with deep roots in the natural world. While not typically isolated directly from natural sources for industrial use, its synthesis is dependent on citral, a monoterpene aldehyde abundant in various plant essential oils. Understanding the natural occurrence and biosynthesis of this precursor is, therefore, crucial for a complete perspective on the production of this compound. The synergy between natural product chemistry and synthetic organic chemistry allows for the sustainable and large-scale production of valuable fragrance molecules, catering to the demands of numerous industries. This guide provides a foundational understanding for professionals engaged in the research, development, and utilization of such compounds.

References

The Role of Methylionone in Olfactory Perception Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone, a collective name for a group of isomeric aromatic ketones, is a key fragrance ingredient prized for its characteristic violet and orris-like scent with woody and fruity undertones. Beyond its widespread use in perfumery, this compound serves as a valuable molecular probe in olfactory perception research. Its various isomers, including alpha-isomethyl ionone (B8125255), beta-isomethyl ionone, and their respective enantiomers, provide a rich field for investigating the principles of structure-odor relationships, olfactory receptor activation, and the neural coding of scent. This technical guide provides an in-depth overview of the role of this compound in olfactory research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Chemical Properties and Isomers

This compound is a C14-ketone, structurally related to the ionones. The position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain give rise to several isomers, each with a distinct odor profile. The most common isomers in commercial use and research are alpha-isomethyl ionone and beta-isomethyl ionone. Furthermore, the presence of a chiral center leads to enantiomeric pairs for these isomers, which can exhibit different odor characteristics and potencies.

Table 1: Odor Characteristics of this compound Isomers

| Isomer | Enantiomer | Odor Description | Odor Threshold (ng/L in air) |

| alpha-iso-Methylionone | (+)-(6R) | Dry, warm ionone note, irisone, clean tea-like. More intense and drier than the (-)-enantiomer.[1] | 0.079[1] |

| (-)-(6S) | Weaker floral note (iris and ionone) with citrus and sweet fruity aspects.[1] | Not specified | |

| beta-iso-Methylionone | Not specified | Woody, ambergris, waxy, orris, floral.[2] | Not specified |

Role in Olfactory Perception Research

This compound isomers are instrumental in several key areas of olfactory research:

-

Structure-Odor Relationship (SOR) Studies: The subtle structural differences between this compound isomers, coupled with their distinct odor profiles, make them ideal candidates for investigating how molecular structure dictates perceived scent. These studies help in building predictive models for odor perception based on chemical features.

-

Olfactory Receptor (OR) Activation and Specificity: Identifying the specific olfactory receptors that are activated by this compound isomers is crucial for understanding the initial step in olfactory signal transduction. Researchers use various in vitro and in vivo techniques to screen for and characterize these interactions.

-

Neural Coding and Perception: By studying the patterns of neural activation in the olfactory bulb and higher brain centers in response to different this compound isomers, researchers can gain insights into how the brain encodes and perceives complex odor information.

-

Psychophysical Studies: Human psychophysical tests using this compound isomers help to quantify perceptual attributes such as odor detection thresholds, intensity, and hedonic valence (pleasantness). These studies provide a crucial link between the chemical properties of an odorant and the subjective experience of smell.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of this compound in olfactory perception. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Olfactory Receptors

This in vitro method is used to identify the specific olfactory receptors that respond to this compound isomers and to quantify the dose-response relationship.

Workflow for Heterologous Expression and Functional Assay

Caption: Workflow for heterologous expression and functional assay of olfactory receptors.

Methodology:

-

Plasmid Construction: The coding sequence of a candidate human or animal olfactory receptor (OR) is cloned into an expression vector. Co-transfection with Receptor-Transporting Protein 1S (RTP1S) is often necessary to ensure proper cell surface expression of the OR. A G-protein subunit (e.g., Gαolf or a promiscuous Gα protein like Gα15) and a reporter gene (e.g., luciferase under the control of a cAMP response element) are also included.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured and then transfected with the plasmid constructs using a lipid-based transfection reagent.

-

Cell Incubation: Transfected cells are incubated for 24-48 hours to allow for gene expression and protein trafficking to the cell membrane.

-

Odorant Stimulation: The cells are then exposed to a range of concentrations of a specific this compound isomer.

-

Signal Measurement: The activity of the reporter gene is measured. For a luciferase reporter, this involves adding a substrate and measuring the resulting luminescence. The intensity of the signal is proportional to the level of OR activation.

-

Data Analysis: The data is used to construct a dose-response curve, from which the EC50 value (the concentration of the odorant that elicits a half-maximal response) can be calculated.[3]

Calcium Imaging of Olfactory Sensory Neurons (OSNs)

This technique allows for the direct visualization of neural activity in OSNs in response to this compound stimulation by measuring changes in intracellular calcium concentration.

Workflow for Calcium Imaging of Olfactory Sensory Neurons

Caption: Workflow for calcium imaging of olfactory sensory neurons.

Methodology:

-

OSN Preparation: Olfactory sensory neurons are acutely dissociated from the olfactory epithelium of a model organism (e.g., mouse or salamander).[1][4][5][6]

-

Dye Loading: The dissociated neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[1][4][5][6]

-

Imaging Setup: The coverslip with the loaded neurons is placed in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Stimulation and Recording: A baseline fluorescence is recorded, after which a solution containing a specific this compound isomer at a known concentration is perfused over the cells. Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Data Analysis: The fluorescence signals from individual neurons are analyzed to determine the magnitude and dynamics of the calcium response to the odorant stimulation. Dose-response curves can be generated by applying a range of odorant concentrations.[5]

Electrophysiological Recordings from Olfactory Sensory Neurons

Techniques such as single-cell patch-clamp or single-sensillum recordings allow for the direct measurement of electrical activity (action potentials or receptor potentials) from individual OSNs in response to this compound.

Workflow for Electrophysiological Recording from an Olfactory Sensory Neuron

Caption: Workflow for electrophysiological recording from an olfactory sensory neuron.

Methodology:

-

Preparation: An acute slice of the olfactory epithelium or dissociated OSNs are prepared.[7][8]

-

Recording Configuration: A glass micropipette is used to form a high-resistance seal with the membrane of a single OSN (patch-clamp) or to make contact with a single olfactory sensillum (single-sensillum recording).

-

Stimulation: A controlled puff of air carrying the vapor of a this compound isomer is delivered to the preparation.

-

Data Acquisition: The electrical response of the neuron (changes in membrane potential or current) is amplified and recorded.

-

Data Analysis: The firing rate of action potentials or the amplitude of the receptor potential is quantified and analyzed as a function of the odorant concentration to generate dose-response curves.

Olfactory Signal Transduction Pathway